(E)-3,3-Dimethylbutan-2-ylidenehydrazine
Description
(E)-3,3-Dimethylbutan-2-ylidenehydrazine is a hydrazine derivative characterized by a hydrazone backbone (N–N=C–R) with a 3,3-dimethylbutan-2-ylidene substituent. The (E)-configuration indicates that the substituents on the C=N double bond are on opposite sides, influencing its stereochemical and electronic properties. Hydrazones like this are pivotal in medicinal chemistry and materials science due to their reactivity, ability to form coordination complexes, and biological activities such as antimicrobial or anticancer properties .
Properties
CAS No. |
29443-45-6 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(E)-3,3-dimethylbutan-2-ylidenehydrazine |
InChI |
InChI=1S/C6H14N2/c1-5(8-7)6(2,3)4/h7H2,1-4H3/b8-5+ |
InChI Key |
HQEFLSCEXXFMQV-VMPITWQZSA-N |
SMILES |
CC(=NN)C(C)(C)C |
Isomeric SMILES |
C/C(=N\N)/C(C)(C)C |
Canonical SMILES |
CC(=NN)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Hydrazones vary widely based on their substituents. A comparison of key structural analogs is provided below:
Key Observations :
- Aliphatic vs. Aromatic Substituents: The target compound’s aliphatic chain may enhance solubility in nonpolar solvents compared to aromatic analogs like 1,2-bis(3-nitrobenzylidene)hydrazine .
- Electron Effects: Electron-withdrawing groups (e.g., NO₂ in ) increase electrophilicity of the C=N bond, whereas electron-donating groups (e.g., methoxy in ) stabilize resonance structures .
Comparison to Target Compound :
Physicochemical Properties
Data from analogous compounds suggest trends:
Notable Trends:
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